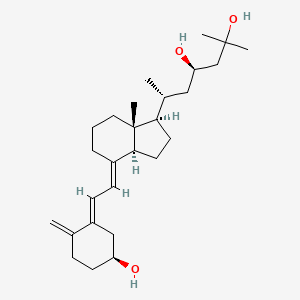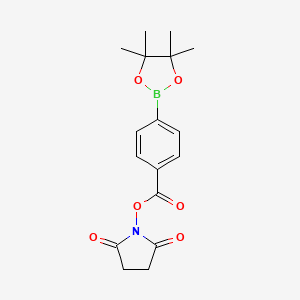
(23R)-23,25-Dihydroxycholecalciferol
描述
(23R)-23,25-Dihydroxycholecalciferol is a biologically active form of vitamin D3. It is a secosteroid, which means it is a steroid molecule with a “broken” ring. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of reactions starting from 7-dehydrocholesterol in the skin, which is converted to cholecalciferol (vitamin D3) upon exposure to UVB radiation. Cholecalciferol is then hydroxylated in the liver and kidneys to form this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (23R)-23,25-Dihydroxycholecalciferol typically involves multiple steps:
Starting Material: The synthesis begins with 7-dehydrocholesterol.
UVB Radiation: Exposure to UVB radiation converts 7-dehydrocholesterol to cholecalciferol (vitamin D3).
Hydroxylation: Cholecalciferol undergoes hydroxylation at the 25th position in the liver to form 25-hydroxycholecalciferol.
Further Hydroxylation: The 25-hydroxycholecalciferol is then hydroxylated at the 23rd position in the kidneys to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The process involves:
Fermentation: Microbial fermentation is used to produce large quantities of 7-dehydrocholesterol.
UVB Exposure: Controlled UVB exposure converts 7-dehydrocholesterol to cholecalciferol.
Chemical Hydroxylation: Chemical methods are employed to hydroxylate cholecalciferol at the 25th and 23rd positions.
化学反应分析
Types of Reactions
(23R)-23,25-Dihydroxycholecalciferol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound.
科学研究应用
(23R)-23,25-Dihydroxycholecalciferol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs.
Biology: It is studied for its role in calcium homeostasis and bone metabolism.
Medicine: It is used in the treatment of vitamin D deficiency and related disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods.
作用机制
(23R)-23,25-Dihydroxycholecalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the DNA, modulating the transcription of target genes.
相似化合物的比较
Similar Compounds
1,25-Dihydroxycholecalciferol:
24,25-Dihydroxycholecalciferol: A metabolite of vitamin D3 with distinct biological functions.
25-Hydroxycholecalciferol: The immediate precursor to (23R)-23,25-Dihydroxycholecalciferol.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. Its role in calcium homeostasis and bone metabolism is particularly significant, making it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBPQHSRTHJMLM-MWLJPJMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746657 | |
| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81738-09-2 | |
| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81738-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)




![Spiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)



